molecular formula C18H16FN3OS B2579492 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-13-7

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2579492
CAS No.: 391227-13-7
M. Wt: 341.4
InChI Key: QMAHSTCVLFGTRM-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a unique structure with a fluorine atom, a thiadiazole ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2,4,6-trimethylphenyl)benzamide
  • 5-bromo-2-fluoro-N-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)benzamide

Uniqueness

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to similar compounds that lack this feature.

Biological Activity

The compound 2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3SC_{15}H_{16}FN_3S. The presence of the thiadiazole ring contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. The compound demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 2.44 µM to 10 µg/mL .
  • Mechanism of Action : The compound was found to inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity by disrupting DNA binding. This suggests that the compound might exert its anticancer effects through modulation of cell cycle progression and apoptosis .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties:

  • Antibacterial Activity : Compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 32 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displayed antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition percentages between 58% and 66% compared to standard antifungal agents .

Table 1: Biological Activity Summary of this compound

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AnticancerMCF-7 (Breast Cancer)2.44
AnticancerHCT116 (Colon Cancer)10
AntibacterialS. aureus25
AntibacterialE. coli32
AntifungalC. albicansMIC = 24
AntifungalA. nigerMIC = 32

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of thiadiazole derivatives on MCF-7 cells using the MTT assay, it was observed that modifications in the structure led to enhanced lipophilicity and increased cytotoxicity . The introduction of substituents like piperazine was noted to improve the overall efficacy.
  • Structure-Activity Relationship (SAR) : Researchers have conducted SAR studies indicating that the presence of fluorine in the benzamide moiety significantly enhances biological activity compared to non-fluorinated analogs. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Properties

IUPAC Name

2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHSTCVLFGTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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